molecular formula C7H3ClFN3O2 B1360823 3-Chloro-4-fluoro-6-nitro-1H-indazole CAS No. 885520-10-5

3-Chloro-4-fluoro-6-nitro-1H-indazole

Cat. No.: B1360823
CAS No.: 885520-10-5
M. Wt: 215.57 g/mol
InChI Key: HETKCEGRFLRGPE-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of chlorine, fluorine, and nitro groups attached to the indazole core, which can significantly influence its chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-fluoro-6-nitro-1H-indazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as phosphoinositide 3-kinase (PI3K) and protein kinases, which are crucial in cell signaling pathways . The compound’s nitro group is believed to be involved in redox reactions, influencing the activity of these enzymes. Additionally, this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing its inhibitory effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt pathway . This inhibition leads to reduced gene expression of proteins involved in cell cycle progression and survival. Furthermore, this compound can induce apoptosis by activating caspases and increasing the production of reactive oxygen species (ROS) . In non-cancerous cells, the compound may affect cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the ATP-binding sites of protein kinases, leading to enzyme inhibition . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. Additionally, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators . The compound’s nitro group may undergo reduction, generating reactive intermediates that can further influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound in cell cultures has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function may vary depending on the duration of exposure and the specific biological context.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects depends on the animal species and the route of administration.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound undergoes reduction, oxidation, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity. Additionally, this compound may influence metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters such as P-glycoprotein, which affects its cellular uptake and efflux . Once inside the cell, this compound may accumulate in specific organelles, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy . The compound’s localization can also affect its stability and degradation within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-6-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 3-chloro-4-fluoroaniline followed by cyclization to form the indazole ring. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as copper acetate for cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluoro-6-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Scientific Research Applications

3-Chloro-4-fluoro-6-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

  • 3-Chloro-6-nitro-1H-indazole
  • 4-Fluoro-6-nitro-1H-indazole
  • 3-Chloro-4-fluoro-1H-indazole

Comparison: 3-Chloro-4-fluoro-6-nitro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms along with a nitro group. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of fluorine can enhance the compound’s metabolic stability and binding affinity to certain targets, while the nitro group can introduce additional reactivity through bioreduction .

Properties

IUPAC Name

3-chloro-4-fluoro-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3O2/c8-7-6-4(9)1-3(12(13)14)2-5(6)10-11-7/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETKCEGRFLRGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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